

DQP-1105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

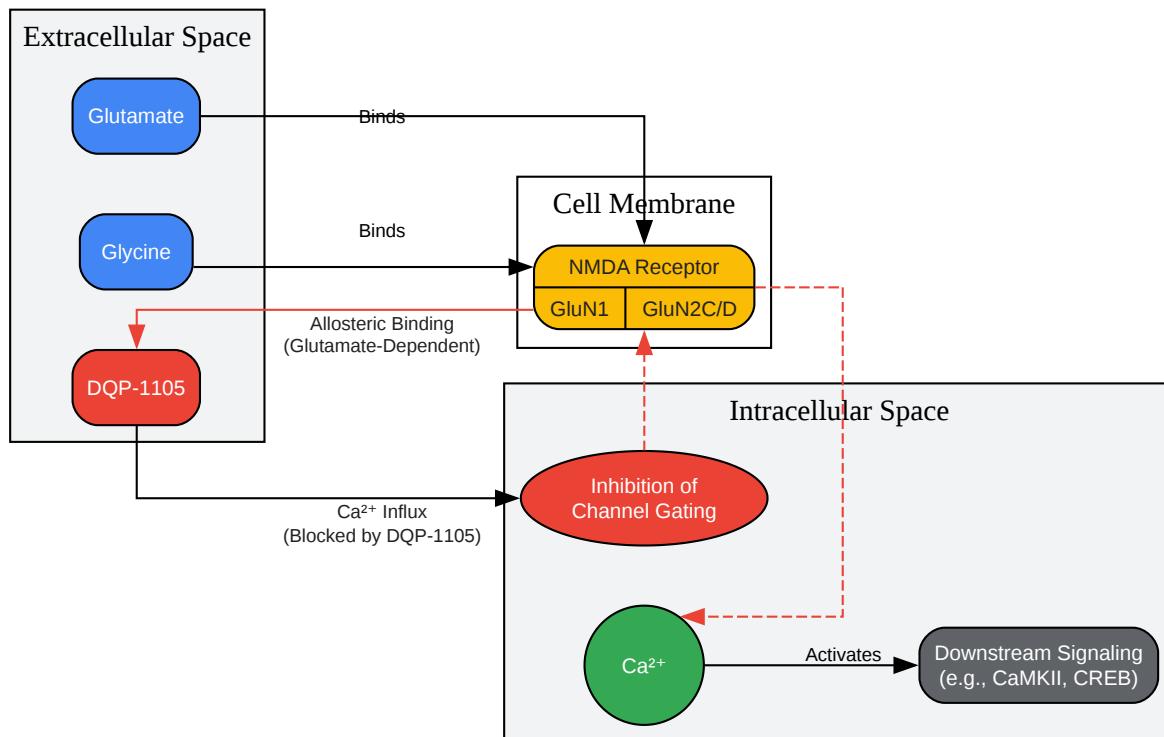
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to **DQP-1105**, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.

Core Chemical Properties and Identification

DQP-1105, with the CAS Number 380560-89-4, is a synthetic organic compound belonging to the dihydroquinoline-pyrazoline class.^{[1][2][3]} Its chemical name is 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.^{[4][5]}

Property	Value	Source
CAS Number	380560-89-4	[1] [6] [7] [8] [9]
Molecular Formula	C ₂₉ H ₂₄ BrN ₃ O ₄	[7] [8] [10]
Molecular Weight	558.42 g/mol	[7] [9] [10]
Purity	≥97%	[7]
Appearance	Yellow-white solid	[9]
Solubility	Soluble in DMSO	[7] [8] [10]

Mechanism of Action: Selective NMDA Receptor Modulation


DQP-1105 functions as a noncompetitive antagonist of the NMDA receptor.^[7] Its inhibitory action is highly selective for receptors containing the GluN2C and GluN2D subunits, with significantly lower potency at receptors containing GluN2A and GluN2B subunits.^[7] This selectivity provides a valuable tool for dissecting the physiological roles of GluN2C/D-containing NMDA receptors.

The inhibitory effect of **DQP-1105** is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine.^{[4][5]} This is consistent with a noncompetitive, allosteric mechanism of action.^[4] **DQP-1105** is a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site to reduce the receptor's activity.^{[1][11]}

A key feature of **DQP-1105**'s mechanism is its glutamate-dependence. Its inhibitory potency is enhanced in the presence of glutamate, suggesting that the binding of glutamate to the receptor induces a conformational change that increases the affinity of **DQP-1105** for its allosteric binding site.^{[2][3]}

Signaling Pathway of DQP-1105 at the NMDA Receptor

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of **DQP-1105**.

[Click to download full resolution via product page](#)

DQP-1105 inhibits NMDA receptor signaling.

Potency and Selectivity

The inhibitory potency of **DQP-1105** is quantified by its half-maximal inhibitory concentration (IC50) values, which demonstrate its selectivity for GluN2C and GluN2D subunits.

Receptor Subunit	IC50 (μM)	Source
GluN2D	2.7	[7]
GluN2C	7.0 - 8.5	[7]
GluN2B	121	[7]
GluA1 (AMPA)	198	[6]
GluK2 (Kainate)	153	[7]
GluN2A	206	[7]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of **DQP-1105**.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire membrane of a cell, allowing for the characterization of **DQP-1105**'s effect on NMDA receptor currents.

Objective: To determine the inhibitory effect of **DQP-1105** on NMDA receptor-mediated currents in a whole-cell configuration.

Materials:

- HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2C, GluN1/GluN2D).
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, pH 7.4).

- Internal pipette solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 10 HEPES, pH 7.2).
- NMDA receptor agonists: Glutamate and Glycine.
- DQP-1105** stock solution (in DMSO).

Procedure:

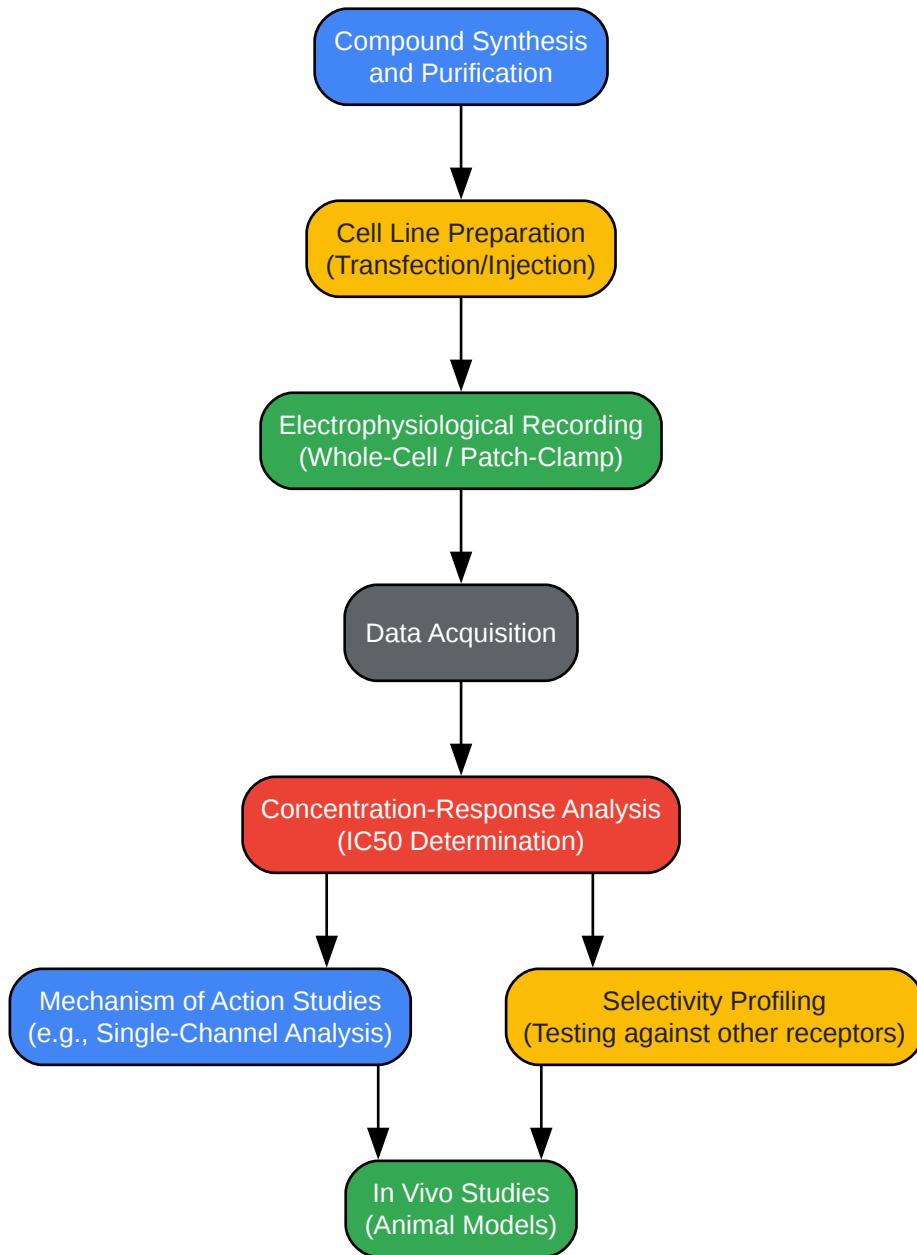
- Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs and incubate for 2-5 days.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a selected cell.
 - Clamp the membrane potential at a holding potential of -60 mV.
 - Apply agonists (e.g., 100 μM glutamate and 30 μM glycine) to elicit a baseline NMDA receptor current.
 - Co-apply varying concentrations of **DQP-1105** with the agonists to determine the concentration-dependent inhibition.
 - Record the current responses using the patch-clamp amplifier and acquisition software.
- Data Analysis:
 - Measure the peak or steady-state current amplitude in the absence and presence of **DQP-1105**.
 - Normalize the inhibited currents to the control baseline current.
 - Plot the normalized current as a function of **DQP-1105** concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the study of how **DQP-1105** affects the gating properties of individual NMDA receptor channels.

Objective: To investigate the mechanism of **DQP-1105** inhibition on the open probability and conductance of single NMDA receptor channels.

Materials:


- Same as for whole-cell recording, with a focus on excised outside-out patches.

Procedure:

- Patch Excision: After establishing a whole-cell configuration, slowly retract the pipette to excise a small patch of membrane containing one or more NMDA receptor channels (outside-out configuration).
- Recording:
 - Apply agonists to the extracellular side of the patch to activate the channels.
 - Record single-channel currents at a fixed holding potential.
 - Apply **DQP-1105** to the bath to observe its effect on channel activity.
- Data Analysis:
 - Analyze the recordings to determine the single-channel conductance, mean open time, and open probability.
 - Compare these parameters before and after the application of **DQP-1105** to understand its effect on channel gating. Studies have shown **DQP-1105** reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[\[4\]](#)[\[5\]](#)

Experimental Workflow Diagram

The following diagram provides a generalized workflow for characterizing the activity of a compound like **DQP-1105**.

[Click to download full resolution via product page](#)

Generalized workflow for **DQP-1105** characterization.

Synthesis of DQP-1105

The synthesis of **DQP-1105** and its analogs has been described in the scientific literature. A common synthetic route involves a multi-step process.^[3] The synthesis generally starts from

commercially available precursors and involves key steps such as condensation and cyclization reactions to form the core dihydroquinoline-pyrazoline scaffold. Further modifications are then made to introduce the necessary functional groups. For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary research articles.

Conclusion

DQP-1105 is a valuable pharmacological tool for studying the roles of GluN2C and GluN2D-containing NMDA receptors in the central nervous system. Its high selectivity and well-characterized mechanism of action make it a suitable probe for both *in vitro* and *in vivo* investigations. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting these specific NMDA receptor subtypes in various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 7. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DQP-1105: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230525#dqp-1105-chemical-properties-and-cas-number\]](https://www.benchchem.com/product/b1230525#dqp-1105-chemical-properties-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com